

Perfluorooctane: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Perfluorooctane

Cat. No.: B1214571

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Introduction

Perfluorooctane (C₈F₁₈), also known as octadecafluorooctane, is a synthetic fluorocarbon compound that has garnered significant interest across various scientific and industrial domains. Its unique properties, stemming from the complete substitution of hydrogen atoms with fluorine atoms on an octane backbone, render it chemically inert and thermally stable. This technical guide provides an in-depth overview of the physical and chemical characteristics of **perfluorooctane**, detailed experimental protocols for their determination, and a summary of analytical techniques for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

The distinct physical and chemical properties of **perfluorooctane** are primarily attributed to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. These characteristics result in a molecule with low polarizability and weak intermolecular forces.

Data Presentation: Physical and Chemical Properties of Perfluorooctane

Property	Value	Units
Molecular Formula	C ₈ F ₁₈	-
Molar Mass	438.06	g/mol
Appearance	Clear, colorless liquid	-
Density	1.766[1][2]	g/mL at 25 °C
Boiling Point	103-104[1][2]	°C
Melting Point	-25[1][2]	°C
Vapor Pressure	30	hPa at 25 °C
Solubility in Water	10[2]	ppm
Refractive Index	1.3	n _{20/D}
Thermal Stability	High	-
Chemical Inertness	Very High	-

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **perfluorooctane**, based on established international standards.

Determination of Boiling Point (Adapted from OECD Guideline 103)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. This method involves heating the liquid and observing the temperature at which boiling occurs.

Apparatus:

- A round-bottom flask with a side arm.
- A condenser.

- A calibrated thermometer or thermocouple.
- A heating mantle or oil bath.
- Boiling chips.

Procedure:

- Place a small volume of **perfluorooctane** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the apparatus with the thermometer positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor.
- Connect the condenser to the flask and ensure a gentle flow of cooling water.
- Gradually heat the flask using the heating mantle or oil bath.
- Record the temperature at which the liquid begins to boil vigorously and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.
- Correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure (101.3 kPa).

Determination of Melting Point (Adapted from OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs at a sharp, well-defined temperature.

Apparatus:

- A capillary tube.
- A melting point apparatus with a calibrated thermometer or digital temperature sensor and a means of controlled heating.
- A sample of frozen **perfluorooctane**.

Procedure:

- Freeze a small sample of **perfluorooctane**.
- Introduce the solid **perfluorooctane** into a capillary tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range. For a pure substance like **perfluorooctane**, this range should be narrow.

Determination of Density (Adapted from OECD Guideline 109)

Principle: Density is the mass per unit volume of a substance. This can be determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

- A pycnometer (a small glass flask with a ground-glass stopper having a capillary tube).
- An analytical balance.
- A constant temperature bath.

Procedure:

- Clean and dry the pycnometer thoroughly and determine its mass (m_1).
- Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

- Carefully remove any excess water from the capillary and dry the outside of the pycnometer.
- Determine the mass of the pycnometer filled with water (m_2).
- Empty and dry the pycnometer, then fill it with **perfluorooctane**.
- Repeat the thermal equilibration and weighing process to determine the mass of the pycnometer filled with **perfluorooctane** (m_3).
- The density (ρ) of **perfluorooctane** is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

Determination of Vapor Pressure (Adapted from OECD Guideline 104)

Principle: The vapor pressure of a liquid at a particular temperature is a measure of its tendency to evaporate. The gas saturation method is suitable for substances with low vapor pressures.

Apparatus:

- A thermostatically controlled chamber.
- A sample boat or vessel to hold the **perfluorooctane**.
- A system for passing a slow, controlled stream of an inert gas (e.g., nitrogen) over the sample.
- A trapping system (e.g., sorbent tubes) to capture the vaporized **perfluorooctane**.
- An analytical method (e.g., GC-MS) to quantify the amount of trapped substance.

Procedure:

- Place a known amount of **perfluorooctane** in the sample boat within the thermostatically controlled chamber set to a specific temperature.

- Pass a slow, measured flow of inert gas over the sample for a known period.
- The vaporized **perfluorooctane** is carried by the gas stream and captured in the trapping system.
- Quantify the amount of **perfluorooctane** in the trap using a suitable analytical technique.
- The vapor pressure (P) can be calculated using the ideal gas law, based on the mass of substance collected, the volume of gas passed, and the temperature.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.

Apparatus:

- A flask with a stirrer.
- A constant temperature bath.
- A filtration or centrifugation system to separate undissolved substance.
- An analytical method to determine the concentration of **perfluorooctane** in the aqueous phase.

Procedure:

- Add an excess amount of **perfluorooctane** to a known volume of distilled water in a flask.
- Stir the mixture in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand to separate the excess, undissolved **perfluorooctane**.

- Carefully take a sample of the aqueous phase, ensuring no undissolved droplets are included. This may require centrifugation or filtration.
- Determine the concentration of **perfluorooctane** in the aqueous sample using a sensitive analytical method such as GC-MS or LC-MS/MS.
- The measured concentration represents the water solubility at that temperature.

Analytical Methodologies

The quantification of **perfluorooctane**, particularly at trace levels in various matrices, requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. The separated compounds are then detected and identified by a mass spectrometer. Due to the volatility of **perfluorooctane**, GC-MS is a suitable analytical method.

Sample Preparation:

- Liquid Samples (e.g., water): Liquid-liquid extraction with a suitable organic solvent (e.g., hexane) or solid-phase extraction (SPE) using a sorbent that retains **perfluorooctane** can be used to extract and concentrate the analyte.
- Solid Samples: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent may be necessary.

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for separating fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer phase).
- Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.

- Mass Spectrometer: Quadrupole, ion trap, or time-of-flight (TOF) analyzer. Electron ionization (EI) is a common ionization technique.

Typical GC-MS Parameters:

- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), ramp to a high temperature (e.g., 250 °C) to elute **perfluorooctane**.
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of **perfluorooctane**.



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GC-MS Experimental Workflow for **Perfluorooctane** Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. MS/MS provides high selectivity and sensitivity for detection. While **perfluorooctane** is volatile, LC-MS/MS can also be used, especially when analyzing for a broader range of per- and polyfluoroalkyl substances (PFAS) simultaneously.

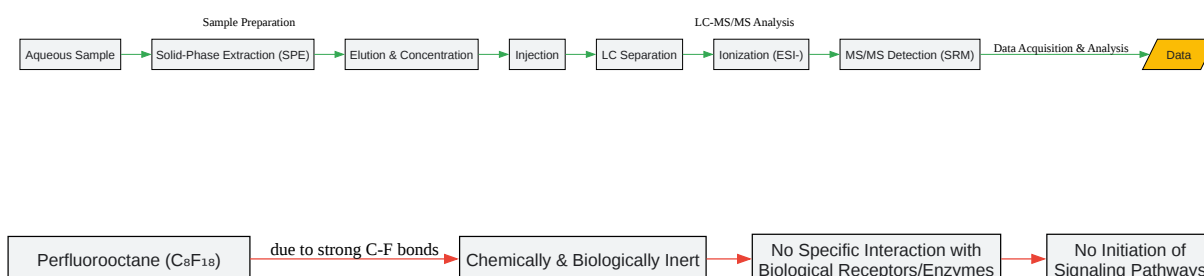
Sample Preparation: Similar to GC-MS, sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or other suitable reversed-phase column.
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its ability to perform Selected Reaction Monitoring (SRM), which provides excellent selectivity.
- Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS analysis.

Typical LC-MS/MS Parameters:

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium acetate.
- Flow Rate: Dependent on the column dimensions.
- MS/MS Detection: SRM mode, monitoring specific precursor-to-product ion transitions for **perfluorooctane**.



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